4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione
Overview
Description
4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione is a heterocyclic compound that contains a thiazole ring. Thiazole derivatives are known for their diverse biological activities and are used in various fields such as medicinal chemistry, agriculture, and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors. One common method is the reaction of thiourea with α-bromoacetophenone derivatives under basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and cost-effective raw materials.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The thione group can be oxidized to form the corresponding sulfoxide or sulfone.
Reduction: Reduction of the thione group can yield the corresponding thiol.
Substitution: The amino group can undergo various substitution reactions, such as acylation or alkylation.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) are common oxidizing agents.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Acyl chlorides or alkyl halides in the presence of a base like pyridine or triethylamine.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Thiols.
Substitution: N-substituted thiazoles.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Exhibits antimicrobial, antifungal, and anticancer activities.
Medicine: Potential therapeutic agent for various diseases.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The thiazole ring and amino group are crucial for its biological activity.
Comparison with Similar Compounds
Similar Compounds
4-Amino-3-phenyl-1,3-thiazole-2(3H)-thione: Lacks one phenyl group compared to the target compound.
2-Amino-4-phenylthiazole: Different substitution pattern on the thiazole ring.
Benzothiazole derivatives: Contain a benzene ring fused to the thiazole ring.
Uniqueness
4-Amino-3,5-diphenyl-1,3-thiazole-2(3H)-thione is unique due to the presence of two phenyl groups, which can influence its chemical reactivity and biological activity. The specific substitution pattern can lead to distinct properties compared to other thiazole derivatives.
Properties
IUPAC Name |
4-amino-3,5-diphenyl-1,3-thiazole-2-thione | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N2S2/c16-14-13(11-7-3-1-4-8-11)19-15(18)17(14)12-9-5-2-6-10-12/h1-10H,16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CNKXINZFGAOICQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(N(C(=S)S2)C3=CC=CC=C3)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N2S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501271067 | |
Record name | 4-Amino-3,5-diphenyl-2(3H)-thiazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
284.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
38187-11-0 | |
Record name | 4-Amino-3,5-diphenyl-2(3H)-thiazolethione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=38187-11-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Amino-3,5-diphenyl-2(3H)-thiazolethione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501271067 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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